methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 689771-91-3
VCID: VC7215483
InChI: InChI=1S/C12H12N2O2S2/c1-7-5-3-4-6-8(7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3
SMILES: CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N
Molecular Formula: C12H12N2O2S2
Molecular Weight: 280.36

methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

CAS No.: 689771-91-3

Cat. No.: VC7215483

Molecular Formula: C12H12N2O2S2

Molecular Weight: 280.36

* For research use only. Not for human or veterinary use.

methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate - 689771-91-3

Specification

CAS No. 689771-91-3
Molecular Formula C12H12N2O2S2
Molecular Weight 280.36
IUPAC Name methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O2S2/c1-7-5-3-4-6-8(7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3
Standard InChI Key KOBCUNFJUBTZKB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N

Introduction

Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, an amino group, and a carboxylate ester. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activities.

Synthesis Methods

The synthesis of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methylphenyl isothiocyanate with methyl 4-amino-3-thiazolecarboxylate in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Synthesis Steps

  • Starting Materials: 2-Methylphenyl isothiocyanate and methyl 4-amino-3-thiazolecarboxylate.

  • Reaction Conditions: Triethylamine as a base, dichloromethane as the solvent, at room temperature.

  • Purification: Techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Biological Activities Table

Activity TypeDescription
AnticancerPotential to inhibit cancer cell proliferation
AntimicrobialPotential to inhibit microbial growth

Research Findings and Future Directions

While detailed research findings on methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate are scarce, its structural similarity to other thiazole-based compounds suggests potential applications in medicinal chemistry. Future studies should focus on exploring its biological activities and optimizing its structure for therapeutic use.

Future Research Directions

  • In Vitro and In Vivo Studies: Conduct comprehensive studies to evaluate its anticancer and antimicrobial efficacy.

  • Structure Optimization: Modify the compound to enhance its biological activities and drug-like properties.

  • Toxicity and Safety Assessments: Evaluate its safety profile to ensure acceptable toxicity margins for potential therapeutic applications.

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